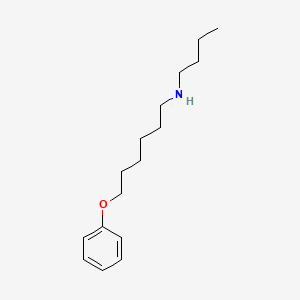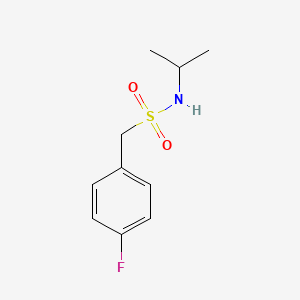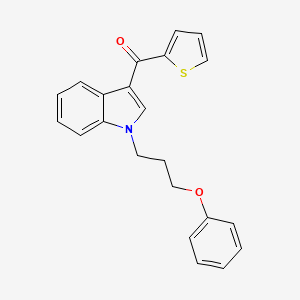![molecular formula C22H27N3O5S B4807563 {2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B4807563.png)
{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
Übersicht
Beschreibung
{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a phenylpiperazine moiety, a sulfonyl group, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone typically involves multiple steps, including the formation of intermediate compounds One common synthetic route starts with the preparation of 2-methoxy-5-nitrobenzene, which undergoes a series of reactions including nitration, reduction, and sulfonylation to introduce the sulfonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the nitro group results in aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Wirkmechanismus
The mechanism of action of {2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The phenylpiperazine moiety can bind to specific receptor sites, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the morpholine ring can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
- {2-Methoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
- {2-Methoxy-5-[(4-isopropylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
Uniqueness
{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, differentiates it from other similar compounds, potentially offering enhanced binding affinity and selectivity for certain molecular targets.
Eigenschaften
IUPAC Name |
[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-29-21-8-7-19(17-20(21)22(26)24-13-15-30-16-14-24)31(27,28)25-11-9-23(10-12-25)18-5-3-2-4-6-18/h2-8,17H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHJZQIVBHVTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-mercaptoethyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4807484.png)
![4-amino-11-(difluoromethyl)-6-(2,4-difluorophenyl)-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile](/img/structure/B4807491.png)
![ethyl [2-({[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4807498.png)

![1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(3-nitrophenyl)thiourea](/img/structure/B4807507.png)
![2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-5-iodobenzamide](/img/structure/B4807511.png)

![2-(4-fluorophenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B4807532.png)
![3-(5-{[(1-bromo-2-naphthyl)oxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4807539.png)
![N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B4807551.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4807560.png)

![2-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4807571.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B4807576.png)
